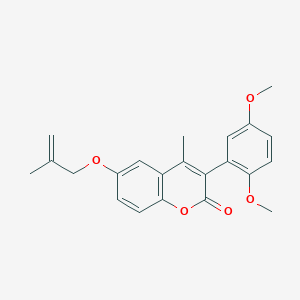
2-(Benzyloxy)-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki-Miyaura coupling , which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The synthesis of related compounds has been reported, involving the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 2-(Benzyloxy)-3-methoxybenzoic acid is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . Other reactions could involve oxidation and reduction processes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its appearance, solubility, melting point, and reactivity. The specific physical and chemical properties for this compound are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
Research has revealed that certain phenyl ether derivatives, similar in structure to 2-(Benzyloxy)-3-methoxybenzoic acid, exhibit significant antioxidant activities. For example, a study on derivatives from the marine-derived fungus Aspergillus carneus demonstrated strong antioxidant properties, hinting at potential applications for this compound in fields requiring antioxidant agents (Lan-lan Xu et al., 2017).
Chemical Reactions and Synthesis
The compound plays a crucial role in various chemical reactions. For instance, studies on Suzuki Cross-Coupling Reactions involving similar benzoic acid derivatives have illustrated the importance of these compounds in synthetic chemistry, particularly in the synthesis of biaryls (H. Chaumeil et al., 2000).
Biological Activities
Some benzoic acid derivatives, including those structurally related to this compound, have shown promising biological activities. For example, a study on benzyl vanillin, a compound with a similar structure, revealed potent anti-proliferative and apoptosis-inducing activities in leukemia cancer cells, suggesting potential therapeutic applications (Zena A. Al-Mudaris et al., 2013).
Material Science Applications
Benzoic acid derivatives have also been studied for their potential applications in material science. For example, they have been used as dopants in the synthesis of polyaniline, demonstrating their utility in enhancing the conductivity and properties of polymer-based materials (C. A. Amarnath & S. Palaniappan, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYLDKOXGOLUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)
![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672358.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)
![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)

